4-(Azidomethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole
CAS No.: 1325305-48-3
Cat. No.: VC2663867
Molecular Formula: C13H14N4O3
Molecular Weight: 274.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1325305-48-3 |
|---|---|
| Molecular Formula | C13H14N4O3 |
| Molecular Weight | 274.28 g/mol |
| IUPAC Name | 4-(azidomethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole |
| Standard InChI | InChI=1S/C13H14N4O3/c1-8-10(7-15-17-14)16-13(20-8)9-4-5-11(18-2)12(6-9)19-3/h4-6H,7H2,1-3H3 |
| Standard InChI Key | SWAIEPWXHADBFM-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)CN=[N+]=[N-] |
| Canonical SMILES | CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)CN=[N+]=[N-] |
Introduction
Chemical Structure and Properties
Molecular Characteristics
4-(Azidomethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole is an oxazole derivative featuring an azide functional group, a dimethoxyphenyl substitution, and a methyl group. While the precise data on this specific compound is limited, we can draw parallels from similar compounds to understand its fundamental properties.
The structure contains several key components:
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A 1,3-oxazole ring as the core structure
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A 3,4-dimethoxyphenyl group at position 2
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A methyl group at position 5
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An azidomethyl group at position 4
Based on structural analysis of similar compounds, we can propose the following properties:
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C₁₃H₁₄N₄O₃ | Similar to the 2,3-dimethoxy isomer |
| Molecular Weight | 274.28 g/mol | Calculated based on atomic weights |
| Appearance | Likely a crystalline solid | Common for similar oxazole derivatives |
| Solubility | Likely soluble in organic solvents | Based on similar azide-containing compounds |
| Functional Groups | Azide, oxazole, methoxy | Offers multiple reaction possibilities |
| IUPAC Name | 4-(azidomethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole | Following standard nomenclature rules |
Structural Features
The compound's structure is characterized by an oxazole heterocycle, which consists of a five-membered ring containing one oxygen and one nitrogen atom. The presence of the azidomethyl group (N₃-CH₂-) at position 4 makes this compound particularly valuable for click chemistry applications, as azides readily undergo cycloaddition reactions with alkynes.
The 3,4-dimethoxyphenyl group at position 2 differs from the 2,3-dimethoxyphenyl isomer mentioned in search results, with the methoxy groups occupying different positions on the phenyl ring. This structural difference would likely result in distinct physicochemical properties and potentially different biological activities.
Synthesis Methods
Reaction Conditions
Based on synthetic methods used for similar compounds, the following reaction conditions would likely be employed:
| Reaction Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Oxazole Formation | 3,4-dimethoxybenzaldehyde and appropriate precursors | Heated reaction, potential catalysts | Creates the oxazole ring system |
| Halomethylation | Formaldehyde and HX (where X = Cl, Br) | Controlled temperature | Introduces halomethyl group |
| Azide Substitution | Sodium azide in DMSO or acetonitrile | Room temperature or slightly elevated | Nucleophilic substitution to form azidomethyl group |
The azide substitution would typically involve reacting a halomethyl-substituted oxazole with sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile, as described for analogous compounds.
Chemical Reactivity
Characteristic Reactions
The reactivity of 4-(Azidomethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole would be primarily determined by its functional groups, particularly the azide moiety. Based on the reactivity of similar compounds, several key reaction types can be predicted:
Click Chemistry Reactions
The azide group is particularly valuable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are a prime example of click chemistry. These reactions produce 1,2,3-triazoles, which have significant utility in medicinal chemistry and materials science .
The reaction typically proceeds as follows:
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The azide group (-N₃) reacts with a terminal alkyne
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In the presence of a copper(I) catalyst
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Forming a 1,4-disubstituted 1,2,3-triazole
This type of reaction is highly regioselective and proceeds under mild conditions, making it valuable for diverse applications .
Reduction Reactions
The azide group can undergo reduction to form an amine:
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Using lithium aluminum hydride (LiAlH₄)
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Using catalytic hydrogenation (H₂, Pd/C)
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Resulting in the formation of an aminomethyl derivative
Reaction Mechanisms
The mechanism of the copper-catalyzed azide-alkyne cycloaddition, which would be a key reaction for this compound, involves several steps:
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Formation of copper acetylide from the terminal alkyne
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Coordination of the azide to the copper
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Formation of a metallocycle intermediate
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Rearrangement to form the triazole
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Protonation to release the copper catalyst
This mechanism allows for the highly regioselective formation of 1,4-disubstituted 1,2,3-triazoles, as evidenced by research on similar azide compounds .
Applications in Research
Chemical Biology Applications
The unique structure of 4-(Azidomethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole makes it potentially valuable for various research applications:
Bioconjugation
The azide group enables bioorthogonal chemistry, allowing the compound to be used in bioconjugation:
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Labeling of biomolecules through click chemistry
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Development of chemical probes
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Creation of modified biomolecules with enhanced properties
Building Block for Drug Discovery
As a functionalized oxazole, this compound could serve as a valuable building block in medicinal chemistry:
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Scaffold for creating compound libraries
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Intermediate in the synthesis of potential drug candidates
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Tool for structure-activity relationship (SAR) studies
| Biological Activity | Potential Relevance | Supporting Evidence |
|---|---|---|
| Antimicrobial | May exhibit antibacterial properties | Some oxazole derivatives have significant antimicrobial properties |
| Anti-inflammatory | Possible activity based on related structures | Common for heterocyclic compounds with similar substituents |
| Enzyme Inhibition | Potential interaction with specific enzymes | Oxazoles are found in various enzyme inhibitors |
| Antitumor | Possible cytotoxic activity | Related heterocycles have shown antitumor properties |
The presence of the 3,4-dimethoxyphenyl group might contribute to specific biological activities, as dimethoxyphenyl substituents are found in various bioactive compounds.
Comparison with Structural Analogs
Structural Differences and Similarities
Understanding the relationship between 4-(Azidomethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole and its structural analogs provides insights into its potential properties and applications.
Structure-Property Relationships
The position and nature of substituents on the oxazole ring significantly impact the compound's properties:
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The position of methoxy groups (3,4 vs 2,3) on the phenyl ring would affect:
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Electronic distribution
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Hydrogen bonding capabilities
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Potential biological target interactions
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Metabolic stability
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The azide group at position 4 provides:
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Reactivity for click chemistry
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Potential conversion to other functional groups
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Increased molecular diversity
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The methyl group at position 5 contributes to:
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Electronic properties of the oxazole ring
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Steric considerations in reactions
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Potential metabolic sites
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Research Methods and Analytical Techniques
Characterization Methods
For comprehensive characterization of 4-(Azidomethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole, several analytical techniques would typically be employed:
| Analytical Technique | Information Provided | Typical Data |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation, purity assessment | ¹H and ¹³C chemical shifts, coupling patterns |
| Mass Spectrometry (MS) | Molecular weight confirmation, fragmentation pattern | Mass-to-charge ratios of molecular ion and fragments |
| Infrared Spectroscopy (IR) | Functional group identification | Characteristic bands (e.g., azide at ~2100 cm⁻¹) |
| X-ray Crystallography | Absolute structural confirmation | Bond lengths, angles, crystal packing |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Retention time, peak area |
Similar compounds have been characterized using these techniques, as evidenced by the detailed spectral data provided for related triazole compounds formed from azide-alkyne cycloadditions .
Computational Studies
Computational studies could provide valuable insights into:
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Electronic properties
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Reactivity predictions
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Conformational analysis
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Structure-activity relationships
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Potential binding modes with biological targets
Future Research Directions
Synthetic Modifications
Future research could explore:
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Derivatization of the azide group through click chemistry
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Modifications to the methoxy substituents
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Introduction of additional functional groups
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Development of more efficient synthetic routes
Biological Evaluation
Given the potential biological activities of oxazole derivatives, future research could investigate:
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Antimicrobial properties
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Enzyme inhibition capabilities
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Anti-inflammatory activities
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Cytotoxicity against cancer cell lines
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Structure-activity relationships
Materials Science Applications
The unique structure could be exploited for:
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Development of functional materials through click chemistry
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Creation of polymers with specific properties
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Design of molecular sensors or probes
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